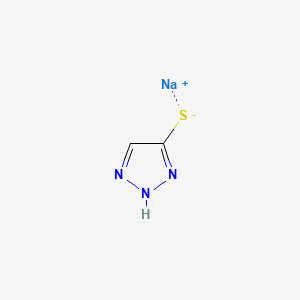

Sodium 1,2,3-triazole-5-thiolate

Description

Contextualization within the Chemistry of 1,2,3-Triazoles and Sulfur-Containing Heterocycles

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry and materials science. acs.orgnih.gov These nitrogen-containing heterocycles are known for their wide range of biological activities and their role as "linker" molecules in creating complex molecular architectures. nih.gov The introduction of a sulfur atom, in the form of a thiolate, into the triazole ring adds another layer of functionality. Sulfur-containing heterocycles are themselves a significant class of compounds with diverse applications. acs.org The thiolate group in Sodium 1,2,3-triazole-5-thiolate provides a reactive site for various chemical transformations, particularly for anchoring molecules to surfaces, such as gold, which is a key technique in the development of biosensors. ontosight.ai

Historical Development and Emerging Research Trajectories of Thiolate-Functionalized Triazoles

The development of "click chemistry," a concept introduced by K. Barry Sharpless, has significantly propelled research into 1,2,3-triazoles. ontosight.aiacs.org This field of chemistry focuses on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is a common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org

The functionalization of these triazole rings with thiol groups has opened up new avenues of research. Initially, the focus was on the synthesis and basic characterization of these compounds. However, current research is increasingly directed towards their practical applications. For instance, thiolate-functionalized triazoles are being investigated for their potential in drug delivery systems and as therapeutic agents. ontosight.ai The ability of the thiolate group to bind to metal surfaces is also being exploited in the development of self-assembled monolayers (SAMs) and nanoparticles. ontosight.ai

Academic and Research Imperatives for In-depth Studies of this compound Systems

The growing interest in this compound stems from several key research imperatives. There is a continuous demand for novel materials with tailored properties for applications in electronics, catalysis, and nanotechnology. The unique combination of a stable triazole ring and a reactive thiolate group makes this compound an attractive candidate for creating such materials. ontosight.ai

In the field of medicinal chemistry, the search for new drug candidates with improved efficacy and reduced side effects is a constant priority. The 1,2,3-triazole scaffold is already a component of several approved drugs. acs.org By incorporating a thiolate group, researchers aim to develop new derivatives with enhanced biological activity against a range of diseases. ontosight.ainih.gov Furthermore, the development of advanced biosensors and diagnostic tools requires molecules that can specifically and strongly bind to target analytes and surfaces. The thiolate functionality of this compound makes it a promising component for such applications. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₂N₃NaS | nih.gov |

| Molecular Weight | 123.11 g/mol | nih.gov |

| CAS Number | 59032-27-8 | nih.gov |

| IUPAC Name | sodium;1H-1,2,3-triazole-5-thiolate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, room temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59032-27-8 |

|---|---|

Molecular Formula |

C2H6N3NaO2S |

Molecular Weight |

159.15 g/mol |

IUPAC Name |

sodium;2H-triazole-4-thiolate;dihydrate |

InChI |

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |

InChI Key |

RZLGEIPBTHKAGX-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-].[Na+] |

Canonical SMILES |

C1=NNN=C1[S-].O.O.[Na+] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1,2,3 Triazole 5 Thiolate Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For sodium 1,2,3-triazole-5-thiolate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the arrangement of atoms and the electronic environment within the triazole ring. In aqueous or polar aprotic solvents like DMSO-d₆, the compound exists as the sodium salt, and the anionic thiolate form of the heterocyclic ring is dominant. smolecule.com

The ¹H-NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's structure. The spectrum is expected to show a single resonance corresponding to the proton attached to the C4 carbon of the triazole ring.

Interactive Table: Predicted ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| C4-H | ~7.5 - 8.0 | Singlet | DMSO-d₆ / D₂O |

| N-H / S-H | Absent | - | - |

The proton-decoupled ¹³C-NMR spectrum of this compound is expected to display two distinct signals for the two carbon atoms in the heterocyclic ring: C4 and C5.

C4 Signal : This carbon is bonded to a hydrogen atom and is situated between two nitrogen atoms. Its chemical shift is anticipated to be in the typical range for aromatic carbons in heterocyclic systems.

C5 Signal : This carbon is directly attached to the electron-rich thiolate group (-S⁻). The negative charge on the sulfur atom leads to significant shielding of the C5 carbon compared to its equivalent in a neutral thiol or thione form. The chemical shift for C=S groups in related triazole-thiones can be found as high as δ 169.0 ppm. researchgate.net In contrast, the C5-S⁻ carbon in the thiolate is expected at a lower chemical shift. In related 1,2,3-triazole structures, the triazole ring carbons typically resonate in the δ 120-150 ppm range. nih.gov

Interactive Table: Predicted ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C4 | ~120 - 135 | DMSO-d₆ / D₂O |

| C5 | ~145 - 160 | DMSO-d₆ / D₂O |

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

The FT-IR spectrum of solid this compound provides a unique fingerprint based on the vibrational modes of its bonds. The most significant feature in the spectrum, when compared to its parent acid, is the absence of specific stretching bands.

Absence of S-H and N-H Stretching : The spectrum will lack the weak S-H stretching band, typically observed around 2550–2600 cm⁻¹, and the N-H stretching band from the triazole ring (often seen between 3100-3400 cm⁻¹ in the solid state). researchgate.net This confirms the deprotonation and formation of the thiolate salt.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. In studies of 1,2,4-triazole (B32235), these bands were observed at 3097 and 3032 cm⁻¹. researchgate.net

Ring Vibrations : The characteristic vibrations of the triazole ring, including C=N and N=N stretching, typically occur in the 1400–1650 cm⁻¹ region. researchgate.net The C-N stretching vibrations are also found in the fingerprint region. These bands are fundamental for identifying the heterocyclic core. rsc.org

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| > 3000 | Aromatic C-H Stretching | Medium-Weak |

| ~2550-2600 | S-H Stretching | Absent |

| ~1400-1650 | C=N, N=N Ring Stretching | Medium-Strong |

| ~1000-1250 | Ring Bending and Stretching | Medium-Strong |

| ~650-900 | C-H Out-of-Plane Bending | Medium-Strong |

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within the molecule, providing information about the π-electron system and conjugation.

The UV-Vis spectrum of this compound in a suitable solvent like water or ethanol (B145695) is dominated by electronic transitions within the aromatic triazole ring. The parent 1H-1,2,3-triazole exhibits a strong π → π* transition with an absorption maximum (λ_max) around 205-210 nm in the gas phase. smolecule.comresearchgate.net

For this compound, the presence of the anionic thiolate group, which acts as a powerful auxochrome (a group that enhances light absorption), is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted triazole. The delocalization of the negative charge from the sulfur atom into the triazole ring's π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. Studies on other aromatic thiols and their corresponding thiolates have shown similar red shifts upon deprotonation.

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π* | ~230 - 280 | Water / Ethanol |

Characterization of Photophysical Properties

The photophysical properties of 1,2,3-triazole derivatives are of significant interest for applications in materials science, particularly in the development of fluorescent probes and luminescent materials. nih.gov Techniques such as UV-Vis absorption and fluorescence spectroscopy are pivotal in characterizing the electronic transitions and emissive properties of these molecules.

Studies on various 1,2,3-triazole-based chromophores reveal that their absorption and emission spectra are sensitive to substituent effects and the surrounding solvent environment. rsc.orgnih.gov For instance, the introduction of different aryl or alkyl groups can modulate the photophysical characteristics, leading to shifts in the absorption and emission maxima. nih.govnih.gov DFT and TD-DFT calculations are often employed to complement experimental data and provide insights into the nature of the electronic transitions. rsc.org Research on pyrene-substituted 1,2,3-triazoles has demonstrated high fluorescence quantum yields, in the range of 71-81%, highlighting the potential of the triazole motif in designing efficient emitters. nih.gov The fluorescence lifetime is another critical parameter that provides information about the stability of the excited state and is influenced by the molecular structure and intermolecular interactions. nih.gov While specific photophysical data for this compound is not extensively documented in the reviewed literature, the established principles for related triazole derivatives suggest that it would exhibit characteristic absorption in the UV region, with its fluorescence properties being highly dependent on its aggregation state and environment.

Table 1: Illustrative Photophysical Data for Functionalized 1,2,3-Triazole Derivatives

| Compound/Solvent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (QY) | Stokes Shift (nm) |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate (in water) | 322 | 420 | 0.66 | 98 |

| Aurone-derived 1,2,3-triazole (in PBS) | - | - | - | 118.3 |

| Pyrene-triazole derivative A | - | - | ~0.71-0.81 | - |

| Pyrene-triazole derivative C | - | - | ~0.71-0.81 | - |

Data is compiled from studies on various 1,2,3-triazole derivatives to illustrate typical photophysical properties. nih.govnih.govnih.gov

Mass Spectrometry Methods

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of 1,2,3-triazole-5-thiolate species, providing precise information on molecular weight and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like this compound. nih.gov This method allows for the generation of gas-phase ions from a solution, typically with minimal fragmentation, enabling the accurate determination of the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often coupled with ESI, provide detailed structural information by inducing fragmentation of a selected precursor ion. nih.gov Studies on isomeric 4,5-functionalized 1,2,3-triazoles have demonstrated that ESI-MS/MS can effectively differentiate between isomers by analyzing their distinct fragmentation pathways. nih.gov For 1,2,3-triazole derivatives, common fragmentation pathways observed under positive ESI-MS/MS conditions include the loss of a nitrogen molecule (N₂), which can be indicative of rearrangement to a 1,2,3-thiadiazole (B1210528) structure in the gas phase. nih.gov Other observed fragmentations involve cleavage at the sulfonamide group when present. nih.gov In negative ion mode, ESI-MS/MS of 1,2,3-triazoles bearing an aromatic sulfonyl group showed that the sulfonylaryl fragment tends to retain the charge, making the rest of the molecule less visible in the spectrum. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While the sodium salt of 1,2,3-triazole-5-thiolate is non-volatile, derivatization can be employed to convert it into a form suitable for GC-MS analysis. This technique has been successfully applied to the analysis of various triazole-containing pesticides, demonstrating its utility for this class of compounds. mdpi.com

In a typical GC-MS analysis, the sample is first separated based on its boiling point and polarity on a chromatographic column, and then the eluted components are ionized and detected by the mass spectrometer. The electron ionization (EI) mode is commonly used in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for compound identification. For 1,2,3-triazole derivatives, fragmentation may involve the cleavage of the triazole ring and the loss of substituents.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions. For 1,2,3-triazole-5-thiolate species, this technique is crucial for understanding their molecular geometry and how they pack in the solid state, which influences their physical and chemical properties.

Numerous studies have utilized X-ray crystallography to elucidate the structures of 1,2,3-triazole derivatives and their coordination complexes. nih.govresearchgate.net These studies have provided valuable insights into the noncovalent interactions involving the 1,2,3-triazole ring, which play a significant role in protein-ligand binding and the formation of supramolecular architectures. researchgate.net For instance, a database of 220 PDB IDs of 1,2,3-triazole-protein cocrystals has been compiled to analyze these interactions. researchgate.net

While a specific crystal structure for this compound was not found in the reviewed literature, the crystal structure of a related compound, sodium 3-nitro-1,2,4-triazol-5-olate monohydrate, has been reported. researchgate.net This structure reveals details about the coordination of the sodium ion and the hydrogen bonding network involving the water molecule. researchgate.net Such data provides a valuable model for predicting the structural characteristics of this compound.

Table 2: Representative Crystallographic Data for a Related Triazole Salt

| Parameter | Value |

| Compound | Sodium 3-nitro-1,2,4-triazol-5-olate monohydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.693(3) |

| b (Å) | 11.231(9) |

| c (Å) | 13.011(11) |

| β (°) | 94.34(2) |

| Volume (ų) | 538.5(8) |

| Z | 4 |

Data from the crystal structure of sodium 3-nitro-1,2,4-triazol-5-olate monohydrate. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques are vital for probing the redox properties of 1,2,3-triazole-5-thiolate species, offering insights into their electron transfer capabilities and potential applications in areas such as sensors and electronic materials.

Cyclic Voltammetry Studies for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical method to study the redox behavior of chemical species. In the context of triazole-thiol derivatives, CV can reveal the potentials at which oxidation and reduction processes occur.

Studies on related 1,2,4-triazole-3-thiol compounds have shown that these molecules typically exhibit an irreversible oxidation peak. rsc.org This oxidation is often attributed to a dimerization process where two thiol groups combine to form a disulfide bond (an EC mechanism). rsc.org The electrochemical behavior of 1H-1,2,3-triazole-4,5-dithiolate complexes has been found to be similar to that of corresponding benzene-1,2-dithiolate compounds, indicating a limited electronic influence of the triazole's nitrogen atoms on the dithiolate unit. chemicalpapers.com The redox properties of these compounds can also be influenced by the pH of the medium, with the best results for electrooxidation of some triazole-thiols being obtained in basic conditions. rsc.org The electrochemical investigation of arylazomethine-1,2,3-triazole derivatives has also been reported, providing further insight into the redox behavior of the triazole core.

Complementary Characterization Approaches

Beyond primary spectroscopic methods, a suite of complementary techniques is employed to build a holistic profile of 1,2,3-triazole-5-thiolate species. These methods offer quantitative data on elemental makeup, electrical behavior, paramagnetic nature, and thermal robustness.

Elemental analysis, often performed via combustion analysis, is a fundamental technique to verify the empirical formula of a synthesized compound. For 1,2,3-triazole derivatives, this method provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the calculated theoretical values to confirm the compound's purity and identity. nih.govresearchgate.netresearchgate.net

For instance, the elemental analysis of newly synthesized 1,3,5-trisubstituted-1,2,4-triazoles has been used to confirm their proposed structures. researchgate.net Similarly, studies on various 1,2,4-triazole derivatives have successfully used elemental analysis to validate the final products. researchgate.netnih.gov The synthesis of ferrocenyl-triazole complexes also employed elemental analysis to confirm the composition of the final products. rsc.org

Below is a representative table showcasing the comparison between calculated and found elemental compositions for a hypothetical 1,2,3-triazole derivative.

Table 1: Elemental Analysis Data for a Hypothetical 1,2,3-Triazole Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 49.70 | 49.48 |

| Hydrogen (H) | 6.55 | 6.33 |

| Nitrogen (N) | 24.84 | 24.48 |

Electrical conductivity measurements are vital for determining the nature of metal complexes, indicating whether they are electrolytic or non-electrolytic in a specific solvent. nih.govtandfonline.commdpi.com This is typically achieved by measuring the molar conductance (ΛM) in a solvent like dimethylformamide (DMF).

For a series of transition metal complexes derived from triazoles, molar conductance values in DMF were found to be in the range of 78.6–89.5 Ω⁻¹ cm² mol⁻¹, indicating their electrolytic nature. tandfonline.com In another study, the high molar conductance values (90.40–125.80 S cm² mol⁻¹) of mixed ligand metal complexes also revealed their electrolytic character. mdpi.com Conversely, some oxovanadium(IV) complexes of triazole-derived Schiff bases exhibited low molar conductance, signifying their non-electrolytic nature. nih.gov

The conductivity of materials can be influenced by factors such as the presence of charge carriers and their mobility. A quantum model of electrical conductivity in ylidic molecular systems derived from 1,2,4-triazole has been developed, correlating theoretical data with experimental measurements. researchgate.net

Table 2: Molar Conductance of Representative Triazole Metal Complexes

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature |

|---|---|---|

| Co(II) Complex | 82.1 | Electrolytic |

| Ni(II) Complex | 79.5 | Electrolytic |

| Cu(II) Complex | 85.3 | Electrolytic |

| Oxovanadium(IV) Complex | Low | Non-electrolytic |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying materials with unpaired electrons. chimia.ch It is particularly useful for characterizing paramagnetic metal complexes, providing information about the oxidation state and coordination environment of the metal ion. chimia.chnih.govmdpi.com

In the context of triazole-thiolate systems, EPR can be instrumental in studying complexes with paramagnetic metal centers like Cu(II), Co(II), or Fe(III). tandfonline.comnih.govnih.gov For example, the EPR spectra of heme-thiolate proteins, which contain an Fe(III) heme, exhibit characteristic signals that are sensitive to the local environment of the thiolate ligand. nih.gov Similarly, EPR has been used to study the coordination and geometry of oxovanadium(IV) complexes with triazole-based Schiff base ligands. nih.gov The technique can also be used to determine the rate constants of reactions involving thiols and radical species. nih.gov

The g-values obtained from EPR spectra provide insights into the electronic structure of the paramagnetic center. For instance, studies on tetrachloridocuprate(II) complexes use EPR to determine the principal values of the g-tensor, which reflect the geometry of the complex. mdpi.com

Table 3: Representative EPR g-values for Paramagnetic Triazole Complexes

| Complex Type | g-value(s) | Interpretation |

|---|---|---|

| Heme-thiolate Fe(III) | Rhombic signal | Sensitive to H-bonding |

| Oxovanadium(IV) | g ≈ 1.98 | Distorted square pyramidal geometry |

| Cu(II) Complexes | Axial symmetry | Information on the degree of distortion |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of materials. mdpi.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

For 1,2,3-triazole derivatives, TGA can reveal the decomposition temperature and the presence of coordinated or hydrated water molecules. mdpi.com DSC can identify melting points, glass transitions, and other phase changes. For example, the thermal stability of a 1,4-substituted 1,2,3-triazole derivative was analyzed using DSC and TGA, revealing both endothermic melting peaks and exothermic decomposition peaks. mdpi.com The appearance of multiple endothermic peaks in the DSC spectrum can be indicative of polymorphic modifications. mdpi.com

These techniques are crucial for understanding the temperature limits within which a compound is stable, which is vital for its potential applications in materials science.

Table 4: Thermal Analysis Data for a 1,4-Substituted 1,2,3-Triazole Derivative

| Analysis | Temperature (°C) | Observation |

|---|---|---|

| DSC (Endothermic) | 115.6 | Melting |

| DSC (Endothermic) | 145.9 | Melting |

| DSC (Exothermic) | 249.0 | Decomposition |

| DSC (Exothermic) | 363.6 | Decomposition |

| TGA | > 224 | Onset of weight loss |

Coordination Chemistry of 1,2,3 Triazole 5 Thiolate Ligands

Ligand Architecture and Coordination Modes of 1,2,3-Triazole-5-Thiolate Anions

The 1,2,3-triazole-5-thiolate anion is a versatile building block in coordination chemistry due to its multiple donor sites. The deprotonated thiol group provides a soft donor site, while the nitrogen atoms of the triazole ring act as hard donors. This combination allows for coordination to a wide range of metal centers and the formation of various complex structures.

Ligating Capabilities through Thiolate and Nitrogen Donors

The 1,2,3-triazole-5-thiolate ligand possesses five potential coordination sites: the exocyclic thiolate sulfur atom and the nitrogen atoms of the triazole ring. mdpi.com The specific coordination is influenced by factors such as the metal ion's nature, the steric and electronic effects of substituents on the triazole ring, and the reaction conditions. The thiolate group is a potent donor and readily coordinates to metal ions. Concurrently, one or more of the triazole nitrogen atoms can participate in binding, leading to various coordination geometries.

In some complexes, coordination occurs exclusively through the sulfur atom, while in others, both sulfur and nitrogen atoms are involved. For instance, in certain cobalt(III) complexes, the ligand coordinates through a thiolate of one triazole and a nitrogen atom of another, creating a cyclic tetranuclear structure. mdpi.com This demonstrates the ligand's ability to act as a bridge between metal centers.

Exploration of Monodentate, Bidentate, and Polydentate Coordination Geometries

The versatility of the 1,2,3-triazole-5-thiolate ligand is evident in its ability to adopt monodentate, bidentate, and even polydentate coordination modes.

Monodentate Coordination: In its simplest coordination mode, the ligand binds to a metal center through a single donor atom, typically the thiolate sulfur. This is often observed when other strong coordinating ligands are present in the metal's coordination sphere.

Bidentate Coordination: Bidentate coordination is common, involving the thiolate sulfur and one of the adjacent nitrogen atoms of the triazole ring to form a stable five-membered chelate ring. This mode has been observed in complexes with various transition metals, including nickel(II), copper(II), zinc(II), cadmium(II), and tin(II). nih.govresearchgate.net For example, in some complexes, the ligand coordinates through the sulfur and an amino group, forming a five-membered chelate ring. nih.gov

Polydentate Coordination: The ligand can also act as a polydentate or bridging ligand, connecting multiple metal centers. This can occur through various combinations of its sulfur and nitrogen donor atoms, leading to the formation of polynuclear complexes and coordination polymers.

Formation of Chelate and Bridging Ligand Frameworks

The ability of 1,2,3-triazole-5-thiolate to form both chelate and bridging frameworks contributes significantly to the structural diversity of its metal complexes.

Chelate Frameworks: As mentioned, the formation of a five-membered chelate ring through the thiolate sulfur and a neighboring nitrogen atom is a common motif. nih.gov This chelation enhances the stability of the resulting complex.

Bridging Ligand Frameworks: The triazole ring, in conjunction with the thiolate group, provides an excellent scaffold for bridging two or more metal centers. The 1,2,3-triazolate moiety can act as a doubly-chelating anionic bridging ligand, facilitating strong metal-metal interactions, as seen in dinuclear ruthenium(II) complexes. nih.gov This bridging capability can lead to the formation of dimers, polymers, and more complex supramolecular structures. For instance, functionalized bis-1,2,3-triazole ligands have been shown to self-assemble with palladium(II) to form quadruply stranded cages. scite.ai

Synthesis and Characterization of Transition Metal Complexes with 1,2,3-Triazole-5-Thiolate Ligands

The synthesis of transition metal complexes with 1,2,3-triazole-5-thiolate ligands typically involves the reaction of a suitable metal salt with the deprotonated ligand in an appropriate solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Complexation with First-Row Transition Metals (e.g., Cobalt, Nickel, Copper, Zinc, Iron)

Complexes of 1,2,3-triazole-5-thiolate with first-row transition metals have been extensively studied.

Cobalt (Co): Cobalt(III) complexes have been synthesized, where the ligand can participate in forming tetranuclear structures. mdpi.com In some cases, coordination of 1,2,3-triazole ligands to cobalt(II) has been shown to enhance the biological activity of the resulting complex. nih.gov

Nickel (Ni): Nickel(II) complexes with 1,2,3-triazole-4,5-dithiolate ligands have been prepared and structurally characterized. rsc.org The coordination of 1,2,3-triazole ligands to nickel(II) has also been found to improve the antimicrobial properties of the metal ion. nih.gov

Copper (Cu): Copper(II) complexes of related 1,2,4-triazole-3-thiol ligands have been synthesized and characterized, with a square planar geometry often proposed for these complexes. nih.govresearchgate.net

Zinc (Zn): Zinc(II) complexes with aminopyridyl-triazole-thiol ligands have been prepared, typically exhibiting a tetrahedral geometry. nih.govresearchgate.net

While there is extensive research on cobalt, nickel, copper, and zinc complexes, information specifically on iron complexes with 1,2,3-triazole-5-thiolate is less common in the reviewed literature, though the broader class of triazole-based ligands is known to coordinate with iron.

Table 1: Coordination Complexes of First-Row Transition Metals with Triazole-Thiolate Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

| Cobalt(III) | N-4-methoxybenzyl-1,2,3-triazole-5-thiolate | Tetranuclear cyclic | mdpi.com |

| Nickel(II) | 1H-1,2,3-triazole-4,5-dithiolate | - | rsc.org |

| Nickel(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govresearchgate.net |

| Copper(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.govresearchgate.net |

| Zinc(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govresearchgate.net |

Complexation with Second and Third-Row Transition Metals (e.g., Palladium, Platinum, Cadmium, Tin)

The coordination chemistry of 1,2,3-triazole-5-thiolate extends to heavier transition metals, leading to complexes with potential applications in catalysis and materials science.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with various 1,2,3-triazole-based ligands have been synthesized and characterized. rsc.orgresearchgate.net These complexes often feature the metal center binding to a nitrogen atom of the triazole ring and another donor atom from a substituent on the ligand. rsc.orgresearchgate.net In some instances, the triazole ligand can form pincer-type complexes with palladium. nih.gov Mixed ligand complexes of palladium and platinum with triazole-thiolate ligands have also been prepared. researchgate.netnih.gov

Cadmium (Cd): Cadmium(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized, typically resulting in a tetrahedral coordination geometry. nih.govresearchgate.net The broader field of cadmium thiolate complexes is well-established, with applications in bioinorganic chemistry and nanoscience. nih.gov

Tin (Sn): Tin(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared and characterized, with a tetrahedral geometry being proposed. nih.govresearchgate.net

Table 2: Coordination Complexes of Second and Third-Row Transition Metals with Triazole-Thiolate Ligands

| Metal Ion | Ligand Type | Proposed Geometry/Coordination | Reference(s) |

| Palladium(II) | 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole | Mononuclear cis-dichloro | rsc.orgresearchgate.net |

| Platinum(II) | 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole | Mononuclear cis-dichloro | rsc.orgresearchgate.net |

| Palladium(II) | 1H-1,2,3-triazole-4,5-dithiolate | - | rsc.org |

| Platinum(II) | N-4-methoxybenzyl-1,2,3-triazole-5-thiolate | Square planar | mdpi.com |

| Cadmium(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govresearchgate.net |

| Tin(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govresearchgate.net |

Advanced Structural Elucidation of Metal-1,2,3-Triazole-5-Thiolate Complexes

The precise determination of the three-dimensional arrangement of atoms in metal-1,2,3-triazole-5-thiolate complexes is fundamental to understanding their properties. Advanced analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.

Single-crystal X-ray diffraction stands as the definitive method for obtaining detailed structural information. It allows for the unambiguous determination of bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state. For instance, the structures of numerous transition metal complexes involving triazole-thiol or dithiolate ligands have been successfully determined using this technique. rsc.orgnih.gov In cases involving 1,2,3-triazole-4,5-dithiolate ligands, X-ray diffraction has been crucial for characterizing the coordination environment around metal centers like Titanium (Ti), Nickel (Ni), and Palladium (Pd). rsc.org Similarly, for related 1,2,4-triazole-3-thiol derivatives, X-ray analysis has been used to confirm the structure of reaction products, providing conclusive evidence that is not always achievable through spectral methods alone. mdpi.commdpi.com When single crystals suitable for X-ray analysis cannot be obtained, researchers may turn to theoretical modeling combined with other spectroscopic data to predict the molecular geometry. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable structural information in the solution state. nih.govresearchgate.netsciforum.net Chemical shift changes upon complexation offer evidence of the ligand's coordination to the metal ion. nih.gov For example, the deprotonation of the thiol group (S-H) upon coordination is often confirmed by the disappearance of its corresponding signal in the ¹H NMR spectrum. nih.govsciforum.net In some cases, two-dimensional NMR techniques like NOESY can be used to establish the specific regioisomer formed, such as confirming a 1,4-substitution pattern by observing through-space interactions between the triazole proton and an N-substituent. acs.org

The following table summarizes key structural parameters obtained from X-ray diffraction for a representative related complex.

| Structural Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Data for a related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. |

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of these coordination complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment created by the 1,2,3-triazole-5-thiolate ligand.

UV-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful tools for probing the electronic structure of metal-1,2,3-triazole-5-thiolate complexes. UV-Vis spectroscopy provides information about the d-d electronic transitions within the metal center and charge-transfer bands. The energy of these transitions is directly related to the splitting of the metal's d-orbitals, a phenomenon caused by the electrostatic field of the coordinating ligands. youtube.com The pattern of d-orbital splitting is dependent on the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govyoutube.com For example, spectral data has been used to propose tetrahedral geometries for Ni(II), Zn(II), and Cd(II) complexes and a square planar geometry for Cu(II) complexes with related triazole-thiol ligands. nih.gov The electronic properties of Ni and Pd complexes with 1,2,3-triazole-dithiolate ligands have been extensively studied using UV/Vis and EPR spectroscopy, often supported by Density Functional Theory (DFT) calculations. rsc.org

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex and the magnetic interactions between metal centers in polynuclear systems. mdpi.com For mononuclear complexes, the magnetic moment can help confirm the oxidation state and spin state of the metal ion. In polynuclear complexes, such as the trinuclear arrays formed with some N1,N2-triazole bridges, variable-temperature magnetic susceptibility measurements can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling between the metal ions. mdpi.com

For example, studies on linear trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with bridging triazole derivatives have shown dominant intramolecular antiferromagnetic interactions. mdpi.com The magnetic data for these systems can be modeled using an isotropic Hamiltonian, such as H = −2J (S₁S₂ + S₂S₃), to quantify the super-exchange coupling parameter (J). mdpi.com

Table of Magnetic Properties for Trinuclear Metal Complexes with Bridging Triazole Ligands

| Metal Ion | Room Temp. χmT (cm³ K mol⁻¹) | Weiss Constant (θ, K) | Coupling Constant (J, K) | Interaction Type |

| Mn(II) | ~8.7 | Negative | -0.4 | Antiferromagnetic mdpi.com |

| Co(II) | ~7.5 | Negative | N/A | Antiferromagnetic mdpi.com |

| Ni(II) | ~4.0 | Negative | -7.5 | Antiferromagnetic mdpi.com |

| Cu(II) | ~1.3 | Negative | -45 | Antiferromagnetic mdpi.com |

| Adapted from data on sulfonate-functionalized 1,2,4-triazole (B32235) derivatives. mdpi.com |

Reactivity and Stability Profiles of Metal-1,2,3-Triazole-5-Thiolate Complexes

The reactivity of these complexes is centered on the metal ion and the coordinated ligand, encompassing redox processes, substitution reactions, and the formation of larger assemblies.

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of metal-1,2,3-triazole-5-thiolate complexes. researchgate.net It provides information on the oxidation and reduction potentials of the metal center, revealing the stability of different oxidation states within the coordination environment provided by the ligand. Studies on Ni and Pd complexes with 1,2,3-triazole-dithiolate ligands have utilized CV to probe their electronic properties and redox activity. rsc.org The electrochemical features of these complexes can indicate whether the redox processes are metal- or ligand-centered and whether they are reversible or irreversible.

The 1,2,3-triazole-5-thiolate ligand, with its multiple potential donor atoms (N1, N2, N3, and S), is well-suited to act as a bridging ligand, facilitating the formation of polynuclear complexes and supramolecular assemblies. rsc.org The triazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly of larger, ordered structures. rsc.orgajol.info The formation of dimeric and trimeric species has been observed in complexes with related triazole ligands. mdpi.comresearchgate.net For instance, the N1 and N2 atoms of the triazole ring can act as a bridge between two metal centers, leading to the formation of linear trinuclear arrays. mdpi.com These supramolecular interactions are fundamental in developing materials with specific magnetic or catalytic properties. mdpi.comrsc.org

Theoretical and Computational Investigations of Sodium 1,2,3 Triazole 5 Thiolate and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For sodium 1,2,3-triazole-5-thiolate, these methods offer insights into its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on various 1,2,3-triazole derivatives have been conducted to explore their structural and electronic properties. nih.govresearchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to optimize the geometry and calculate the electronic properties of such compounds. nih.govnih.gov These calculations are crucial for understanding the stability and reactivity of the triazole ring and its substituents. While specific DFT data for this compound is not extensively documented in dedicated studies, the principles from related research on other triazole derivatives can be applied to understand its behavior. nih.govnih.gov

Optimization of Molecular Geometries and Conformational Landscape Analysis

Conformational analysis of related substituted 1,2,3-triazoles has shown that different conformers can exist, and their relative energies can be calculated to determine the most stable conformation. nih.gov The interaction between the thiolate group and the sodium ion, as well as potential intermolecular interactions, would be key factors in the conformational landscape of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,3-Triazole Ring (based on general literature data)

| Parameter | Typical Value (Å or °) |

| C4-C5 Bond Length | ~1.37 |

| N1-N2 Bond Length | ~1.34 |

| N2-N3 Bond Length | ~1.30 |

| C4-N3 Bond Length | ~1.36 |

| C5-N1 Bond Length | ~1.35 |

| N1-N2-N3 Angle | ~109 |

| N2-N3-C4 Angle | ~108 |

| N3-C4-C5 Angle | ~107 |

| C4-C5-N1 Angle | ~108 |

| C5-N1-N2 Angle | ~110 |

Note: These are representative values and can vary depending on the specific substituents and the computational method used.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule, which is crucial for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. acs.org

For various 1,2,3-triazole derivatives, the HOMO and LUMO distributions have been calculated. Generally, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In the case of this compound, the anionic thiolate group would significantly raise the energy of the HOMO, making it a good electron donor. The LUMO is typically distributed over the triazole ring.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted 1,2,3-Triazole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and highly dependent on the specific compound and computational level.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

For a molecule like 1,2,3-triazole-5-thiolate, the MEP map would likely show a high negative potential around the sulfur atom of the thiolate group and the nitrogen atoms of the triazole ring, indicating these are the primary sites for interaction with electrophiles or metal cations. nih.gov The presence of the sodium ion would be associated with the region of highest negative potential.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors have been calculated for various triazole derivatives to compare their reactivity. nih.gov For this compound, the presence of the anionic thiolate would lead to a lower electronegativity and hardness, and consequently a higher softness, indicating its enhanced nucleophilic character.

Table 3: Illustrative Global Reactivity Descriptors for a Triazole Derivative

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 - 4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 - 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.5 - 4.0 |

Note: These values are derived from representative HOMO and LUMO energies and are for illustrative purposes.

Electronegativity, Chemical Hardness, and Molecular Softness

Conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity, hardness, and softness from the electronic structure of a molecule. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), approximated by the energies of the HOMO and LUMO orbitals as: χ = -μ ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η): Chemical hardness signifies the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as: η ≈ (ELUMO - EHOMO) / 2

Molecular Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability.

While specific DFT calculations for the isolated 1,2,3-triazole-5-thiolate anion are not broadly published, the principles are well-established. The presence of multiple nitrogen atoms and a sulfur atom significantly influences the electronic distribution and, consequently, these reactivity descriptors. The electron-withdrawing nature of the triazole ring affects the energy levels of the frontier orbitals. rsc.org

Table 1: Conceptual DFT-Based Reactivity Descriptors This table presents the formulas used to calculate the key theoretical descriptors.

| Descriptor | Formula | Description |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution. |

| Molecular Softness (S) | 1 / η | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

| Nucleophilicity Index (Nu) | E_HOMO(Nu) - E_HOMO(TCE) | Measures the propensity to donate electrons (relative to a reference). |

Electrophilicity and Nucleophilicity Indices

These indices provide a more quantitative measure of a molecule's ability to act as an electrophile or a nucleophile.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a species. It is defined using the chemical potential (μ) and chemical hardness (η) as: ω = μ² / (2η) A high electrophilicity index indicates a good electrophile. The 1,2,3-triazole ring is known to be π-deficient, which suggests it can participate in reactions with nucleophiles. nih.gov

Nucleophilicity Index (Nu): Nucleophilicity is the tendency of a molecule to donate electrons. The lone pairs on the nitrogen and sulfur atoms of 1,2,3-triazole-5-thiolate make it a potent nucleophile. youtube.com The N1, N2, and N3 atoms of the triazole ring each possess lone pairs, but their nucleophilicity varies. youtube.com Computational studies on similar triazole systems suggest that the N1 position is often the most nucleophilic site for reactions like alkylation. youtube.com The thiolate group (-S⁻) is also a strong nucleophilic center.

Mechanistic Insights Derived from Computational Studies

Elucidation of Reaction Pathways for Synthesis and Derivatization

Computational studies have been instrumental in understanding the mechanisms of reactions used to synthesize and modify 1,2,3-triazoles. The most prominent synthetic route is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

DFT calculations have explored the CuAAC reaction mechanism in detail. rsc.org These studies indicate that the reaction proceeds via a stepwise mechanism involving copper-acetylide and copper-azide intermediates. The calculations help to determine the activation energies for different pathways (mononuclear vs. binuclear copper centers), confirming that a binuclear pathway is often energetically favored. rsc.org

For derivatization, the 1,2,3-triazole-5-thiolate anion can react with various electrophiles. Computational studies on the reaction of similar 1,2,4-triazole-3-thiols with electrophiles like N-arylmaleimides have shown that the reaction proceeds via a "thiol-ene click" or an SN2 process, rather than a cyclocondensation. mdpi.comresearchgate.net These insights, derived from spectral analysis and supported by theoretical calculations, are crucial for predicting reaction outcomes and designing synthetic strategies.

Detailed Investigations of Coordination Mechanisms and Ligand-Metal Interactions

The 1,2,3-triazole-5-thiolate ligand offers multiple potential coordination sites: the N2 and N3 nitrogen atoms of the triazole ring and the exocyclic sulfur atom. This versatility allows it to act as a monodentate, bidentate, or bridging ligand in metal complexes. nih.govnih.gov

DFT studies are widely used to investigate the structural, electronic, and spectroscopic features of metal complexes with 1,2,3-triazole-based ligands. nih.govnih.gov These calculations can:

Optimize the geometry of the metal complexes to predict bond lengths and angles.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the ligand-metal bonds (e.g., sigma-donation, pi-backbonding).

Simulate spectroscopic properties (like UV-vis spectra) for comparison with experimental data.

For instance, computational studies on 1H-1,2,3-triazole-4,5-dithiolate complexes with Ni(II) and Pd(II) revealed that the electronic properties of these complexes are similar to those of benzene-1,2-dithiolate complexes, indicating a limited electronic influence from the triazole's nitrogen atoms in that specific configuration. rsc.org The electron-donating ability of the nitrogen atoms in the 1,2,3-triazole moiety is a key factor in the catalytic efficiency of its metal complexes. nih.gov

Table 2: Potential Coordination Modes of 1,2,3-Triazole-5-Thiolate

| Coordination Mode | Donating Atoms | Description |

| Monodentate | S | The ligand binds to a single metal center through the sulfur atom. |

| Monodentate | N2 or N3 | The ligand binds through one of the pyridine-type nitrogen atoms. |

| Bidentate Chelating | N, S | The ligand forms a chelate ring by binding through a nitrogen and the sulfur atom. |

| Bridging | N, S or N, N | The ligand bridges two metal centers using different combinations of its donor atoms. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While static DFT calculations provide information on optimized, low-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For systems involving triazole derivatives, MD simulations have been used extensively, particularly to study the stability of ligand-protein complexes in drug design. nih.govnih.govresearchgate.net In this context, MD simulations can:

Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the complex over time, researchers can determine if the ligand remains stably bound in its target site. A stable RMSD value suggests a stable complex. researchgate.net

Analyze Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues indicates their flexibility. This can highlight which parts of the ligand or its binding partner are rigid and which are more dynamic. researchgate.net

Characterize Interactions: MD simulations allow for the analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This provides a dynamic picture of the key interactions that stabilize the complex. nih.gov

Evaluate Conformational Changes: The radius of gyration (Rg) can be monitored to see if the complex becomes more compact or expands over time, indicating conformational changes. nih.govresearchgate.net

Although specific MD studies focusing solely on this compound are not widely reported, the methodology is directly applicable. MD simulations could be used to study the solvation dynamics of the ion in water, its aggregation behavior, or the stability and dynamics of its self-assembled monolayers on surfaces like gold, where the thiolate group would serve as an anchor. ontosight.ai

Advanced Applications of 1,2,3 Triazole 5 Thiolate Derivatives in Materials Science and Chemical Technologies

Development of Functional Coatings and Surface Modification Technologies

The ability of 1,2,3-triazole derivatives to form stable, protective layers on various surfaces makes them ideal candidates for advanced functional coatings. rsc.orgresearchgate.net Their applications span from preventing corrosion and biofouling to creating materials with dynamic, responsive properties.

Design and Evaluation of Anti-corrosive Coatings for Metallic Substrates

Derivatives of 1,2,3-triazole have been extensively reported as highly effective corrosion inhibitors for a range of metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic environments. nih.govnih.gov The protective mechanism involves the adsorption of the triazole molecules onto the metal surface. nih.gov The abundant π-electrons and unshared electron pairs on the nitrogen atoms of the triazole ring can coordinate with the vacant d-orbitals of the metal, forming a stable, protective film that insulates the metal from the corrosive medium. nih.gov

Research has demonstrated that these compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. nih.gov The inhibition efficiency is often concentration-dependent, with higher concentrations leading to greater surface coverage and protection. For instance, novel triazole derivatives like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) (Tria-CO2Et) and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide (Tria-CONHNH2) have shown exceptional performance for mild steel in 1.0 M HCl, achieving inhibition efficiencies of over 95% at a concentration of 1.0 × 10⁻³ M. nih.gov Another study highlighted the effectiveness of 5-hexylsulfanyl-1,2,4-triazole (HST), which reached an inhibition efficiency of 97% under similar conditions. nih.gov

A promising approach for long-lasting anti-corrosion applications involves encapsulating these inhibitors within nanocontainers, such as halloysite (B83129) nanotubes, and embedding them into a coating matrix. nih.gov This "smart" coating system allows for the controlled release of the inhibitor when corrosion begins, providing on-demand protection. nih.gov

Engineering of Anti-fouling Coatings with Surface-Active Properties

Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant issue in marine and industrial environments. The 1,2,3-triazole ring possesses strong anti-microbial and anti-fouling properties, making its derivatives excellent components for anti-fouling coatings. rsc.org The development of coatings rich in 1,2,3-triazole molecules has been identified as a key strategy in designing high-performance materials to combat biofouling. rsc.org These coatings create a surface that is inhospitable to settling organisms, thereby maintaining the performance and longevity of the underlying material.

Fabrication of Self-healing and Hybrid Nanocomposite Materials

The versatility of 1,2,3-triazole chemistry, particularly the azide-alkyne "click" reaction, has been instrumental in the development of advanced self-healing materials and hybrid nanocomposites. rsc.org Self-healing polymers can be designed by incorporating thermoreversible bonds. For example, the Diels-Alder reaction involving furan (B31954) and triazolinedione derivatives can create cross-linked polymethacrylates where the bonds can break upon heating (e.g., at 130 °C) and reform upon cooling, effectively "healing" microscopic cracks. rsc.org

Furthermore, the click chemistry approach allows for the straightforward functionalization of a wide range of inorganic nanomaterials, such as metal oxide nanoparticles and carbon nanotubes. rsc.org By grafting 1,2,3-triazole derivatives onto these nanostructures, hybrid nanocomposites can be fabricated. rsc.org These materials combine the properties of the organic polymer (e.g., flexibility, processability) with the advantages of the inorganic filler (e.g., strength, conductivity), leading to high-performance materials for diverse applications. rsc.org

Innovations in Sensing and Optoelectronic Materials

The distinct electronic properties and coordination capabilities of the 1,2,3-triazole ring are being harnessed to create next-generation sensors and optoelectronic devices. smolecule.comnih.gov These materials rely on the interaction of the triazole moiety with external stimuli, such as metal ions or photons, to produce a detectable signal.

Synthesis of Fluorescent Metal Ion Sensors

Derivatives of 1,2,3-triazole have emerged as a significant class of chemosensors for detecting metal ions, which are crucial to monitor in environmental and biological systems. nih.govresearchgate.net These sensors typically consist of a fluorophore (a light-emitting unit) linked to a 1,2,3-triazole ring, which acts as a selective binding site for metal ions. sci-hub.se The coordination of a metal ion with the nitrogen atoms of the triazole ring alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a quenching or enhancement of fluorescence intensity or a color change. nih.govresearchgate.net

The "click" chemistry approach provides a powerful method for synthesizing these sensors with high yields. nih.gov Researchers have developed highly selective and sensitive fluorescent probes for various ions. For example, chalcone-tethered 1,2,3-triazole isomers have been synthesized for the detection of Co(II) and Cu(II) ions, exhibiting low limits of detection (LoD) in the micromolar range. nih.gov Similarly, a 5-aminoisophthalate-based bis-1,2,3-triazole sensor showed high selectivity for Cu²⁺ ions with a detection limit of 8.82 μM. rsc.org Another sensor, based on a chiral (S)-BINOL and 1,2,3-triazole structure, demonstrated rapid fluorescence quenching specifically in the presence of ferric ions (Fe³⁺). researchgate.net

| Sensor Derivative | Target Ion | Limit of Detection (LoD) | Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|---|

| Ortho-substituted Chalcone-1,2,3-triazole (6a) | Co(II) | 1.64 µM | 1:1 | nih.gov |

| Ortho-substituted Chalcone-1,2,3-triazole (6a) | Cu(II) | 3.19 µM | 1:1 | nih.gov |

| Meta-substituted Chalcone-1,2,3-triazole (6b) | Co(II) | 2.08 µM | 1:1 | nih.gov |

| Meta-substituted Chalcone-1,2,3-triazole (6b) | Cu(II) | 2.30 µM | 1:1 | nih.gov |

| Para-substituted Chalcone-1,2,3-triazole (6c) | Co(II) | 1.81 µM | 1:1 | nih.gov |

| Para-substituted Chalcone-1,2,3-triazole (6c) | Cu(II) | 1.17 µM | 1:1 | nih.gov |

| 5-Aminoisophthalate-based bis-1,2,3-triazole | Cu(II) | 8.82 µM | 2:1 | rsc.org |

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Systems

The electron-deficient nature of the 1,2,4-triazole (B32235) system makes it suitable for electron-transport and hole-blocking roles in OLEDs. researchgate.net In the realm of 1,2,3-triazoles, novel luminescent systems are being developed by leveraging their unique electronic characteristics. One innovative strategy involves creating exciplex-forming systems, where the 1,2,3-triazole derivative acts as an electron-acceptor and is combined with an electron-donating moiety, such as carbazole. researchgate.net

These systems can exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. researchgate.net A host material based on an ortho-substituted carbazole-benzoyl-1H-1,2,3-triazole has been used to fabricate highly efficient solution-processed white OLEDs (WOLEDs). These devices demonstrate excellent performance metrics, including high brightness and efficiency, making them promising for next-generation solid-state lighting. researchgate.net Furthermore, tricarbonylrhenium(I) complexes incorporating 1,2,3-triazole ligands have shown phosphorescence and a significant solid-state luminescence enhancement (SLE) effect, with one complex displaying a photoluminescence quantum yield as high as 0.69, highlighting its potential for applications linked to aggregation-induced emission (AIE). rsc.org

| Performance Metric | Value | Reference |

|---|---|---|

| Maximum Power Efficiency | 10.7 lm/W | researchgate.net |

| Maximum Current Efficiency | 18.4 cd/A | researchgate.net |

| Maximum Quantum Efficiency | 7.1% | researchgate.net |

| Maximum Brightness | > 10,000 cd/m² | researchgate.net |

| Turn-on Voltage | 3.6 V | researchgate.net |

| Color Rendering Index (CRI) | 92 | researchgate.net |

Integration into Dye-Sensitized Solar Cells and Photovoltaic Devices

Derivatives of 1,2,3-triazole-5-thiolate are emerging as significant components in the development of next-generation photovoltaic technologies, particularly in Dye-Sensitized Solar Cells (DSSCs). Their utility stems from their ability to be incorporated into complex dye sensitizers and other additives that enhance solar cell performance.

Ruthenium(II) and Osmium(II) complexes featuring functional triazolate chelates are actively researched as potent sensitizers for DSSCs. nih.gov These metal complexes are advantageous due to their strong metal-to-ligand charge-transfer (MLCT) transitions, which are crucial for absorbing light and initiating the electron transfer process. nih.govccu.edu.tw The triazole ligand can be systematically modified to fine-tune the photophysical and electrochemical properties of the dye, optimizing it for efficient electron injection into the semiconductor (typically TiO₂) and subsequent regeneration. nih.govccu.edu.tw

Research has also demonstrated the value of triazole derivatives as performance-enhancing additives. In one study, phenothiazine (B1677639) dendritic structures connected by a 1,2,3-triazole bridge were synthesized via click chemistry and used as additives in the electrolyte of a DSSC. rsc.org The first-generation dendrimer suppressed the back-transfer of electrons and improved the open-circuit voltage (Voc), leading to a power conversion efficiency (η) of 8.6% under irradiation of 70 mW cm⁻², a notable improvement over systems without the additive. rsc.org

More recently, novel metal-free organic dyes incorporating a triazatruxene donor group have shown exceptional performance. A dye featuring this structural motif achieved a power conversion efficiency of 12.81%, significantly outperforming the standard ruthenium-based N719 dye (7.60%). nih.gov Theoretical studies predict that further molecular design of triazatruxene-based dyes could push efficiencies even higher, with one candidate projected to reach 23.75%. rsc.org These findings underscore the potential of triazole-containing molecular architectures to create highly efficient light-harvesting systems for solar energy conversion. nih.govrsc.org

Roles in Catalysis and Chemical Reagent Design

The 1,2,3-triazole scaffold, often derived from precursors like Sodium 1,2,3-triazole-5-thiolate, is a cornerstone in modern catalyst design, serving as a versatile ligand for a wide array of metal-mediated transformations.

The nitrogen-rich triazole ring is an excellent coordinating agent for transition metals, leading to the development of robust and efficient catalysts. The specific arrangement of nitrogen atoms allows these ligands to act as monodentate, bidentate, or even pincer-type chelators, providing precise control over the metal's catalytic activity.

Derivatives of 1,2,3-triazole have been successfully employed as ligands for various metals, including palladium, nickel, gold, rhodium, and iridium. For instance, a fused six-membered PCP pincer complex involving a 1,2,3-triazole core and a palladium center has been shown to be an exceptional catalyst for the Mizoroki–Heck coupling reaction. Manganese complexes derived from phosphine- and pyridine-functionalized 1,2,3-triazole ligands have also been developed for the synthesis of benzimidazoles.

The table below summarizes selected examples of catalytic systems based on 1,2,3-triazole ligands.

| Metal Center | Ligand Type | Catalytic Application |

|---|---|---|

| Palladium (Pd) | Fused PCP Pincer Complex | Mizoroki–Heck Coupling |

| Manganese (Mn) | Phosphine-Pyridine Functionalized Triazole | Benzimidazole Synthesis |

| Gold (Au) | P,N,N Pincer-Type Ligand | Enyne Cycloisomerization |

| Rhodium (Rh) | Bisphosphine Triazole | Various Organic Transformations |

| Iridium (Ir) | Bisphosphine Triazole | Various Organic Transformations |

| Nickel (Ni) | P,N,N Pincer-Type Ligand | Various Organic Transformations |

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction, produces the 1,2,3-triazole ring with near-perfect efficiency and selectivity. nih.govsigmaaldrich.com While initially celebrated as a superior method for linking molecules, the applications of this chemistry have expanded far beyond simple compound synthesis. The resulting triazole ring is not merely a passive linker; it actively participates in molecular interactions and helps construct complex, functional supramolecular structures. sigmaaldrich.comnih.gov

Through hydrogen bonding and dipole interactions, the triazole moiety can bind to biological targets, making it a valuable pharmacophore in drug discovery. sigmaaldrich.com This has led to its use in activity-based protein profiling and for creating hybrid molecules and conjugates with a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov In materials science, functionalized bis-1,2,3-triazole ligands have been shown to self-assemble with palladium(II) ions to form rectangular, quadruply stranded molecular cages, demonstrating their utility in creating sophisticated nanoscale architectures.

Applications in Agricultural Chemistry as Chelating Agents for Nutrient Mobilization

While a less explored area, the inherent structure of triazole-thiol derivatives suggests significant potential in agricultural chemistry, particularly as chelating agents. The triazole ring, with its multiple nitrogen atoms, and the adjacent thiol group provide excellent coordination sites for metal ions. This property is critical for controlling the availability of essential micronutrients and for mitigating the effects of heavy metal toxicity in soils.

Chemical Methodologies for Bioconjugation and Biomolecule Labeling Strategies

The development of bioorthogonal click chemistry has revolutionized the selective labeling of biomolecules in complex biological environments. nih.gov The CuAAC reaction is a cornerstone of these strategies, allowing researchers to attach probes and tags to proteins, nucleic acids, and glycans with exceptional specificity. nih.govnih.govresearchgate.net These reactions proceed efficiently under physiological conditions (neutral pH, aqueous solution) without interfering with native biological processes. nih.govresearchgate.net

This methodology is widely used for:

Imaging and Profiling: By incorporating an azide- or alkyne-modified building block into a biomolecule (e.g., an amino acid or nucleotide), a complementary probe with a fluorescent tag or other reporter can be "clicked" on. This enables the visualization of newly synthesized proteins, the tracking of cell-surface proteins, and the detection of DNA synthesis. nih.gov

Activity-Based Protein Profiling (ABPP): Click chemistry is used to attach reporter tags to active site-directed probes, allowing for the study of enzyme function and expression within their natural cellular context. nih.gov

Therapeutic and Diagnostic Development: The ability to precisely conjugate molecules is critical in creating antibody-drug conjugates and other targeted therapies. The triazole linker provides a stable connection between the targeting biomolecule and the therapeutic payload. nih.govyoutube.com

Beyond CuAAC, thiol-ene reactions provide another powerful route for bioconjugation, specifically targeting the cysteine residues in proteins. The unique nucleophilicity of the thiol group on cysteine allows for highly selective modification. The 1,2,3-triazole-5-thiolate structure itself contains a reactive thiol group, making its derivatives prime candidates for direct involvement in such site-specific bioconjugation strategies.

Future Research Directions and Emerging Trends for Sodium 1,2,3 Triazole 5 Thiolate

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency

The development of new and improved methods for synthesizing sodium 1,2,3-triazole-5-thiolate and its derivatives is a primary focus of future research. A major thrust in this area is the adoption of "green chemistry" principles to create more environmentally friendly and efficient processes. nih.gov This includes the use of alternative energy sources like ultrasound and microwaves to drive reactions, as well as mechanochemistry, which involves mechanical mixing to initiate chemical transformations. nih.gov These non-conventional methods aim to reduce reliance on hazardous solvents, minimize waste production, and lower energy consumption. nih.gov

A key synthetic route to the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov Future work will likely continue to refine this "click chemistry" approach, exploring novel catalysts and reaction conditions to enhance regioselectivity and yield. nih.govorganic-chemistry.org Metal-free synthetic routes are also gaining traction, offering a more sustainable and economically viable alternative to traditional metal-catalyzed reactions. itmedicalteam.pl The goal is to develop robust and scalable protocols that can be widely adopted for the synthesis of a diverse range of 1,2,3-triazole-based compounds. nih.gov

Table 1: Comparison of Synthetic Approaches for 1,2,3-Triazoles

| Synthetic Method | Description | Advantages | Key Research Focus |

| Huisgen 1,3-Dipolar Cycloaddition | Reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. nih.gov | High efficiency and selectivity. ontosight.ai | Development of novel catalysts (e.g., copper, ruthenium) to control regioselectivity. nih.govorganic-chemistry.org |

| Green Chemistry Approaches | Utilization of non-conventional energy sources like ultrasound, microwaves, and mechanical mixing. nih.gov | Reduced solvent use, lower energy consumption, and minimized waste. nih.gov | Optimization of reaction conditions for scalability and industrial application. nih.gov |

| Metal-Free Synthesis | Cycloaddition reactions conducted without the use of metal catalysts. itmedicalteam.pl | Avoids metal contamination in the final product and is more environmentally friendly. itmedicalteam.pl | Discovery of new organic catalysts and reaction promoters. itmedicalteam.pl |

Rational Design of Advanced Coordination Architectures with Tailored Physicochemical Properties

This compound is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Future research will focus on the rational design of these materials to achieve specific physicochemical properties. By carefully selecting metal ions and modifying the triazole ligand, it is possible to create advanced coordination architectures with tailored functionalities. mdpi.com

The triazole ring and the thiolate group offer multiple coordination sites, allowing for the formation of diverse and complex structures. mdpi.com Researchers are exploring how different metal centers, such as nickel, palladium, platinum, and cobalt, influence the electronic and structural properties of the resulting complexes. mdpi.comresearchgate.net The introduction of various substituents on the triazole ring can further tune the properties of the coordination polymer, affecting its stability, porosity, and catalytic activity. mdpi.com This ability to engineer materials at the molecular level opens up possibilities for applications in gas storage, separation, and catalysis.

Integration into Multifunctional Materials Systems for Synergistic Performance

A significant emerging trend is the integration of this compound and its derivatives into multifunctional materials to achieve synergistic performance. This involves combining the unique properties of the triazole moiety with other functional components to create advanced composite materials.

For example, triazole-functionalized silane (B1218182) coupling agents have been shown to enhance the adhesion and mechanical reliability of underfill materials in electronic packaging. acs.orgacs.org The triazole groups improve interfacial bonding and provide greater stability at elevated temperatures. acs.org In another application, triazole-based covalent organic frameworks (COFs) are being investigated as photocatalysts for the conversion of CO2 into methane, demonstrating their potential in renewable energy applications. rsc.org The nitrogen atoms in the triazole ring play a crucial role in stabilizing reaction intermediates, enhancing the efficiency of the photocatalytic process. rsc.org Future work will likely explore the incorporation of triazole-thiolates into a wider range of materials, including polymers, nanoparticles, and self-assembled monolayers, to develop new systems with enhanced electronic, optical, and catalytic properties. ontosight.ainih.gov

Continued Elucidation of Complex Reaction Mechanisms at the Quantum and Molecular Levels

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research will increasingly rely on quantum and molecular level studies to unravel the intricacies of these chemical transformations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and predicting the properties of molecules and materials. rsc.org These theoretical calculations can provide insights into the electronic structure of triazole-based compounds and help to explain their reactivity. For instance, DFT studies have been used to understand the mechanism of CO2 reduction catalyzed by triazole-based COFs. rsc.org Experimental techniques, such as in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), can be used to identify reaction intermediates and validate theoretical models. rsc.org By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the behavior of this compound in different chemical environments. nih.gov

Promotion of Synergistic Approaches Combining Experimental and Computational Methodologies